molecular formula C14H21NO7 B1450087 1-tert-butyl 3,3-Dimethyl 4-oxopiperidine-1,3,3-tricarboxylate CAS No. 1334415-35-8

1-tert-butyl 3,3-Dimethyl 4-oxopiperidine-1,3,3-tricarboxylate

Cat. No. B1450087
CAS RN: 1334415-35-8
M. Wt: 315.32 g/mol
InChI Key: CKZPPMZDPBOOMP-UHFFFAOYSA-N
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Description

“1-tert-butyl 3,3-Dimethyl 4-oxopiperidine-1,3,3-tricarboxylate” is a chemical compound with the molecular formula C12H21NO3 . It has an average mass of 227.300 Da and a monoisotopic mass of 227.152145 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact mass is 227.152145 .


Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 303.4±35.0 °C at 760 mmHg, and a flash point of 137.3±25.9 °C . The compound is also characterized by a LogP value of 1.42 and a PSA of 46.61000 . It should be stored at 2-8°C .

Scientific Research Applications

  • Synthesis of Piperidine Derivatives : This compound is utilized in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. These derivatives are important in the synthesis of various bioactive compounds (Moskalenko & Boev, 2014).

  • Allylation Reactions : It also plays a role in allylation reactions, forming tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are valuable synthons for the preparation of diverse piperidine derivatives (Moskalenko & Boev, 2014).

  • Intermediate in Drug Synthesis : This compound is an important intermediate in synthesizing novel protein tyrosine kinase inhibitors, highlighting its significance in pharmaceutical research (Chen Xin-zhi, 2011).

  • Stereochemical Studies : It's used in studying the stereochemistry of substituted compounds, such as in the synthesis of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, which contributes to understanding the molecular structure and behavior of complex organic compounds (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

  • Crystallographic Studies : X-ray crystallographic studies have been conducted on derivatives of this compound, contributing to our understanding of molecular and crystal structures, which is vital in fields like material science and drug design (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

  • Schiff Base Synthesis : It's also used in the synthesis of Schiff base compounds, which have diverse applications in organic synthesis, coordination chemistry, and catalysis (Çolak, Karayel, Buldurun, & Turan, 2021).

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of ingestion, wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention .

properties

IUPAC Name

1-O-tert-butyl 3-O,3-O'-dimethyl 4-oxopiperidine-1,3,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO7/c1-13(2,3)22-12(19)15-7-6-9(16)14(8-15,10(17)20-4)11(18)21-5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZPPMZDPBOOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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